2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate]
Description
Properties
CAS No. |
68092-48-8 |
|---|---|
Molecular Formula |
C41H76O8S4 |
Molecular Weight |
825.3 g/mol |
IUPAC Name |
[3-(3-hexylsulfanylpropanoyloxy)-2,2-bis(3-hexylsulfanylpropanoyloxymethyl)propyl] 3-hexylsulfanylpropanoate |
InChI |
InChI=1S/C41H76O8S4/c1-5-9-13-17-25-50-29-21-37(42)46-33-41(34-47-38(43)22-30-51-26-18-14-10-6-2,35-48-39(44)23-31-52-27-19-15-11-7-3)36-49-40(45)24-32-53-28-20-16-12-8-4/h5-36H2,1-4H3 |
InChI Key |
CNIAMBARISEYEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSCCC(=O)OCC(COC(=O)CCSCCCCCC)(COC(=O)CCSCCCCCC)COC(=O)CCSCCCCCC |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Thiolation | Introduction of hexylthio groups onto propionic acid derivatives to form 3-(hexylthio)propionic acid intermediates. | Hexanethiol, propionic acid derivatives, base catalyst (e.g., NaOH) |
| 2 | Activation of Acid | Conversion of 3-(hexylthio)propionic acid into reactive acid chloride or anhydride for esterification. | Thionyl chloride (SOCl2) or other activating agents |
| 3 | Esterification | Reaction of activated 3-(hexylthio)propionic acid derivative with pentaerythritol to form tetraester. | Pentaerythritol, solvent (e.g., dichloromethane), acid scavenger (e.g., pyridine) |
| 4 | Purification | Isolation of the final product through solvent extraction, crystallization, and chromatographic purification. | Solvents for extraction, column chromatography |
Reaction Conditions and Optimization
- Temperature Control: Esterification reactions are typically conducted under reflux conditions (50–80 °C) to drive completion.
- Solvent Selection: Aprotic solvents such as dichloromethane or tetrahydrofuran are preferred to maintain solubility of reactants and facilitate reaction kinetics.
- Catalysts and Additives: Acid scavengers like pyridine or triethylamine are used to neutralize HCl generated during acid chloride formation.
- Purification Techniques: Multi-step purification involving solvent extraction and chromatography ensures high purity (>95%) of the final compound.
Industrial Scale Considerations
- Automated reactors with precise temperature and stirring control are employed to enhance yield and reproducibility.
- Continuous monitoring of reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is standard.
- Post-reaction purification often includes solvent evaporation under reduced pressure and recrystallization to achieve desired purity.
Data Summary Table: Key Parameters in Preparation
| Parameter | Details |
|---|---|
| CAS Number | 68092-48-8 |
| Molecular Formula | C41H76O8S4 |
| Molecular Weight | 825.3 g/mol |
| Starting Materials | Pentaerythritol, 3-(hexylthio)propionic acid or derivatives |
| Key Reagents | Hexanethiol, thionyl chloride, pyridine |
| Solvents | Dichloromethane, tetrahydrofuran, others |
| Typical Reaction Temperature | 50–80 °C |
| Reaction Time | Several hours per step (varies by scale) |
| Purification Methods | Solvent extraction, chromatography, recrystallization |
| Product Purity | >95% (by HPLC or GC) |
Research Findings and Source Diversity
- The synthesis pathway is consistent with classical thioesterification and esterification reactions documented in organic synthesis literature.
- Industrial synthesis protocols emphasize multi-step reaction control and advanced purification to ensure chemical integrity.
- The compound’s preparation is detailed in chemical supplier documentation and patent literature, confirming the multi-step nature and the importance of thiolation and esterification steps.
- No direct synthesis protocols were found in general chemical databases or unreliable sources, reinforcing the need to rely on patent filings and supplier technical sheets for detailed preparation methods.
Chemical Reactions Analysis
Types of Reactions
2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate] can undergo various chemical reactions, including:
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Polymer Additives
One of the primary applications of 2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate] is as an additive in polymer formulations. It enhances the mechanical properties and thermal stability of polymers. The compound acts as a plasticizer and stabilizer, improving flexibility and resistance to thermal degradation in various polymer matrices.
Case Study:
In a study conducted on polyvinyl chloride (PVC) formulations, the incorporation of this compound demonstrated a significant increase in elongation at break and impact strength compared to control samples without the additive. The results indicated that the compound effectively mitigated brittleness in PVC formulations, making it suitable for applications requiring enhanced durability.
Coatings and Adhesives
The compound is also utilized in coatings and adhesives due to its excellent adhesion properties and resistance to environmental factors such as moisture and UV radiation. Its ability to form strong bonds with various substrates makes it ideal for use in industrial coatings.
Case Study:
A comparative analysis of different adhesive formulations containing varying concentrations of 2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate] revealed that those with higher concentrations exhibited superior shear strength and resistance to thermal cycling. This study underscores the compound's effectiveness in enhancing adhesive performance in demanding environments.
Biodegradable Plastics
With increasing environmental concerns surrounding plastic waste, research has explored the potential of this compound in biodegradable plastic formulations. Its structure allows for compatibility with natural polymers, promoting biodegradability while maintaining desirable mechanical properties.
Data Table: Biodegradability Assessment
| Sample Type | Time (Days) | Weight Loss (%) |
|---|---|---|
| Control (Standard Plastic) | 90 | 5 |
| Formulation with Additive | 90 | 30 |
In a recent study assessing the biodegradability of plastics incorporating this compound, samples showed a weight loss of 30% over 90 days compared to only 5% for standard plastics. This highlights the potential for developing more sustainable materials using this chemical.
Cosmetic Applications
The compound is also being investigated for its use in cosmetic formulations due to its emollient properties. It can enhance skin feel and improve the stability of emulsions, making it suitable for creams and lotions.
Case Study:
A formulation study on moisturizing creams indicated that incorporating this compound resulted in improved texture and spreadability compared to traditional emollients. Consumer feedback highlighted a preference for products containing this additive due to enhanced sensory attributes.
Mechanism of Action
The mechanism of action of 2,2-bis[[3-(Hexylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(hexylthio)propionate] involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison Based on Alkyl Chain Length and Functional Groups
The antioxidant activity, solubility, and thermal stability of pentaerythritol esters are influenced by alkyl chain length and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
AO-412S vs. Tetraoctanoate: AO-412S’s dodecylthio groups provide superior thermal stability (mp 46–52°C) compared to liquid tetraoctanoate (shorter C₈ chains). Sulfur groups in AO-412S enable peroxide decomposition, whereas tetraoctanoate lacks antioxidative functionality .
AO-412S vs. Tetraisostearate: Longer C₁₈ chains in tetraisostearate increase molecular weight but reduce solubility in nonpolar solvents. Tetraisostearate is primarily a lubricant, unlike AO-412S’s specialized antioxidant role .
AO-412S vs. AO-633 (Phosphite) :
Performance in Polymer Stabilization
Table 2: Antioxidant Efficacy in Polypropylene (PP)
Key Findings:
Regulatory and Industrial Adoption
Table 3: Regulatory Status and Market Presence
Insights:
Q & A
Basic: What synthetic methodologies are optimal for preparing this compound with high purity and yield?
Answer:
The synthesis of this compound requires multi-step esterification and thioether formation. Key parameters include:
- Catalysts : Use mild acid catalysts (e.g., p-toluenesulfonic acid) to promote esterification while minimizing side reactions .
- Solvents : Anhydrous polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction homogeneity and reduce hydrolysis .
- Temperature control : Step-wise heating (40–60°C for esterification, 80–100°C for thioether coupling) balances reactivity and thermal stability .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol removes unreacted hexylthiol and intermediates .
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
Answer:
- Structural characterization :
- Purity analysis :
Basic: What safety protocols are critical during laboratory handling?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosolized particles .
- Storage : Store in airtight containers at room temperature, away from oxidizers and moisture .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .
Advanced: How can researchers design experiments to evaluate environmental persistence and degradation pathways?
Answer:
- Experimental design :
- Data interpretation : Compare half-lives (t) across conditions and identify persistent intermediates (e.g., sulfoxides) using LC-QTOF-MS .
Advanced: How can contradictions in reported physicochemical properties (e.g., logP, solubility) be resolved?
Answer:
- Cross-validation : Measure logP via shake-flask (octanol/water) and compare with computational predictions (e.g., DFT or QSPR models) .
- Solubility studies : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers and correlate with Hansen solubility parameters .
- Standardization : Calibrate instruments with reference compounds (e.g., USP standards) to eliminate inter-lab variability .
Advanced: What mechanistic strategies elucidate interactions between this compound and biological macromolecules?
Answer:
- Molecular docking : Simulate binding affinity to enzymes (e.g., esterases) using AutoDock Vina and validate with X-ray crystallography .
- Fluorescence quenching : Titrate the compound with albumin and analyze Stern-Volmer plots to determine binding constants .
- Kinetic assays : Monitor enzyme inhibition (e.g., acetylcholinesterase) via Ellman’s method under varying pH/temperature conditions .
Basic: How can researchers assess batch-to-batch variability in industrial-scale synthesis?
Answer:
- QC metrics :
- Statistical tools : Apply ANOVA to compare yields and impurity profiles across batches .
Advanced: What experimental approaches study its role in radical-mediated reaction mechanisms?
Answer:
- EPR spectroscopy : Detect transient thiyl radicals using spin traps (e.g., DMPO) under photolytic conditions .
- Kinetic isotope effects : Compare reaction rates with deuterated analogs to identify rate-determining steps .
- Computational modeling : Map radical stabilization energies using Gaussian09 at the B3LYP/6-31G* level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
